molecular formula C6H13NO2 B055241 (2R)-2-(Isopropylamino)propanoic acid CAS No. 118333-27-0

(2R)-2-(Isopropylamino)propanoic acid

Cat. No. B055241
M. Wt: 131.17 g/mol
InChI Key: LABFFVKLPSJCAN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Isopropylamino)propanoic acid, also known as IPA, is a non-proteinogenic amino acid that is commonly used in scientific research. This compound is synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In

Mechanism Of Action

(2R)-2-(Isopropylamino)propanoic acid is known to act as an inhibitor of the enzyme glutamate decarboxylase, which is responsible for the conversion of glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, (2R)-2-(Isopropylamino)propanoic acid can reduce the levels of GABA in the brain, leading to changes in neurotransmitter activity and potentially affecting behavior and cognition.

Biochemical And Physiological Effects

Research has shown that (2R)-2-(Isopropylamino)propanoic acid can have various biochemical and physiological effects, including reducing the levels of GABA in the brain, altering neurotransmitter activity, and potentially affecting behavior and cognition. Additionally, (2R)-2-(Isopropylamino)propanoic acid has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-2-(Isopropylamino)propanoic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2R)-2-(Isopropylamino)propanoic acid can be used as a chiral reagent for the determination of enantiomeric purity of amino acids, making it a valuable tool for peptide and protein synthesis. However, (2R)-2-(Isopropylamino)propanoic acid's mechanism of action as an inhibitor of glutamate decarboxylase may limit its usefulness in certain types of experiments, and its potential effects on behavior and cognition should be taken into account when designing experiments.

Future Directions

There are numerous future directions for research on (2R)-2-(Isopropylamino)propanoic acid, including further exploration of its biochemical and physiological effects, investigation of its potential as a therapeutic agent for oxidative stress-related diseases, and development of new methods for its synthesis. Additionally, research on the potential effects of (2R)-2-(Isopropylamino)propanoic acid on behavior and cognition may lead to new insights into the role of neurotransmitters in these processes.

Synthesis Methods

(2R)-2-(Isopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of isopropylamine with 2-bromoacetic acid or 2-chloroacetic acid, or the reaction of isopropylamine with acrylonitrile followed by hydrolysis. The yield of (2R)-2-(Isopropylamino)propanoic acid can vary depending on the method used, with some methods yielding up to 90% pure (2R)-2-(Isopropylamino)propanoic acid.

Scientific Research Applications

(2R)-2-(Isopropylamino)propanoic acid has numerous scientific research applications, including as a chiral reagent for the determination of enantiomeric purity of amino acids, as a building block for the synthesis of peptides and proteins, and as a precursor for the synthesis of various drugs and pharmaceuticals.

properties

CAS RN

118333-27-0

Product Name

(2R)-2-(Isopropylamino)propanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

LABFFVKLPSJCAN-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(C)C

SMILES

CC(C)NC(C)C(=O)O

Canonical SMILES

CC(C)NC(C)C(=O)O

synonyms

D-Alanine, N-(1-methylethyl)- (9CI)

Origin of Product

United States

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